Cas no 2549014-72-2 (7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
![7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one structure](https://ja.kuujia.com/scimg/cas/2549014-72-2x500.png)
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- AKOS040722968
- 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- 2549014-72-2
- F6747-6327
- 7-Methoxy-3-[[1-[(tetrahydro-2H-pyran-2-yl)methyl]-4-piperidinyl]methyl]-4(3H)-quinazolinone
-
- インチ: 1S/C21H29N3O3/c1-26-17-5-6-19-20(12-17)22-15-24(21(19)25)13-16-7-9-23(10-8-16)14-18-4-2-3-11-27-18/h5-6,12,15-16,18H,2-4,7-11,13-14H2,1H3
- InChIKey: MIAPBROOUYTQDG-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC(OC)=C2)C(=O)N(CC2CCN(CC3OCCCC3)CC2)C=1
計算された属性
- せいみつぶんしりょう: 371.22089180g/mol
- どういたいしつりょう: 371.22089180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 543.1±48.0 °C(Predicted)
- 酸性度係数(pKa): 8.75±0.10(Predicted)
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6747-6327-2μmol |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-20μmol |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-20mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-30mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-2mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-1mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6747-6327-40mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6747-6327-15mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-5mg |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6747-6327-5μmol |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one |
2549014-72-2 | 5μmol |
$94.5 | 2023-09-07 |
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-oneに関する追加情報
Introduction to 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS No. 2549014-72-2)
7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2549014-72-2, belongs to the quinazoline derivatives, a class of molecules known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including a methoxy group, a piperidine moiety, and a dihydroquinazoline core, contributes to its complex chemical behavior and makes it a subject of intense research interest.
The molecular structure of 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is characterized by its intricate connectivity of these functional groups. The methoxy group at the 7-position introduces a hydrophilic character, which can influence solubility and metabolic stability. The 1-(oxan-2-yl)methyl)piperidin-4-yl substituent adds a significant level of complexity, incorporating an oxygen-containing heterocycle linked to a piperidine ring. This particular arrangement is often associated with enhanced binding affinity to biological targets, making it a valuable scaffold for drug discovery.
In recent years, quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural features of 7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one suggest that it may exhibit inhibitory activity against enzymes and receptors involved in pathogenic processes. For instance, modifications in the quinazoline core have been shown to modulate kinases and other enzymes critical for cell proliferation and survival.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutics. The combination of the dihydroquinazoline scaffold with the piperidine moiety creates a versatile platform that can be further modified to optimize pharmacokinetic properties and target specificity. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to enhance its bioactivity while minimizing side effects.
Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like 7-methoxy-3-(1-(oxan-2-ylmethyl)piperidinylmethyl)-3,4-dihydroquinazolinone (CAS No. 2549014- 72 -2). These tools allow scientists to predict binding interactions with biological targets with high accuracy, thereby reducing the time and cost associated with experimental screening. The integration of machine learning algorithms has further improved the efficiency of virtual screening campaigns, enabling the rapid identification of molecules with desired pharmacological profiles.
The synthesis of 7-methoxy- 3- ({1- [(oxan -2 -y l)methy l] piperidin -4 -y l} m ethy l) -3, 4-dihydroqu inazo lin -4-one (CAS No. 2549014- 72 -2) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxan -2 -y lmethyl group into the piperidine ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent improvements in synthetic methodologies have made it possible to achieve high yields and purity levels for this type of compound.
The pharmacological evaluation of 7-methoxy- 3- ({1- [(oxan -2 -y l)methy l] piperidin -4 -y l} m ethy l) -3, 4-dihydroqu inazo lin -4-one (CAS No. 254901 72 -2) has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. These findings have prompted researchers to design more comprehensive assays to fully characterize its therapeutic potential.
The development of novel pharmaceuticals relies heavily on understanding the relationship between chemical structure and biological activity. The case of 7-methoxy- 3- ({1-(oxan -2 ylmethyl)piperidin ylm eth yl) }-3, 4-dihydroqu in azo lin - 42 one (CAS No. 25 49 014 - 72 - 2) exemplifies how structural modifications can lead to significant changes in pharmacological properties. By systematically varying functional groups and substituents, chemists can fine-tune the activity profile of this compound to meet specific therapeutic needs.
In conclusion,7-methoxy- 3-( {1-( oxan 22 ylm eth yl)piper idine )m eth yl) }]-34 dihydroqu i nazolinone ( CAS No. 25 49 014 - 72 - ) is a promising compound with significant potential in pharmaceutical applications . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , make it an exciting subject for further research . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in developing innovative treatments . p >
2549014-72-2 (7-methoxy-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one) 関連製品
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 1354938-82-1(3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)
- 689749-72-2(1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)
- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)
- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)
- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 115239-41-3(3-Methyl-2-(naphthalene-2-sulfonamido)butanoic Acid)




